N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide
CAS No.: 10268-50-5
Cat. No.: VC21297868
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10268-50-5 |
|---|---|
| Molecular Formula | C17H18N2O5 |
| Molecular Weight | 330.33 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide |
| Standard InChI | InChI=1S/C17H18N2O5/c1-23-15-8-3-12(11-16(15)24-2)9-10-18-17(20)13-4-6-14(7-5-13)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
| Standard InChI Key | KDOHTODTTGVPNS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Introduction
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide, also known as BRL-32872, is a synthetic organic compound developed by Bristol-Myers Squibb in the 1980s. It features a central benzene ring substituted with a nitro group and a chain containing a 3,4-dimethoxyphenyl group. This compound has been studied for its potential biological activities, including its role as a protein kinase C (PKC) inhibitor and its effects on calcium signaling and neurotransmitter release.
Biological Activities and Research Findings
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide has been investigated for several biological activities:
-
Protein Kinase C (PKC) Inhibition: Initial research focused on its ability to inhibit PKC, a family of enzymes involved in cell growth, differentiation, and survival.
-
Calcium Signaling and Neurotransmitter Release: It modulates calcium signaling and neurotransmitter release, crucial for neuronal function.
-
Antituberculosis Effects: Studies suggest potential antituberculosis effects due to its interaction with biological targets.
-
Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in drug metabolism, enhancing the bioavailability of certain medications.
Synthesis and Derivatives
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide typically involves multi-step organic reactions. These methods can be adapted based on the desired scale of production and specific reaction conditions. Derivatives of this compound, such as N-(2-(3,4-dimethoxyphenyl)ethyl)-2-nitrobenzamide and N-(2-(3,4-dimethoxyphenyl)ethyl)-3-nitrobenzamide, exhibit different pharmacological profiles due to variations in the nitro group position.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitrobenzamide | Similar dimethoxy group; different nitro position | Antituberculosis activity | Different pharmacological profile |
| N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-nitrobenzamide | Similar structure; different nitro position | Antioxidant properties | Potential neuroprotective effects |
| N-(2-(3,4-Dimethoxyphenyl)ethyl)-benzenesulfonamide | Contains sulfonamide group | Antibacterial activity | Broader spectrum of antimicrobial action |
Potential Applications and Future Research
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume